

Introduction: Unveiling a Niche yet Significant Furan Derivative

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *N-Furfurylformamide*

CAS No.: 72693-10-8

Cat. No.: B036482

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N-Furfurylformamide (NFF), identified by CAS number 72693-10-8, is a formamide derivative of furfurylamine.[1][2] While not a household name in the broader chemical industry, this molecule holds specific and significant value within niche areas of biochemical and microbiological research. Its structure, featuring a furan ring—a common motif in biomass-derived chemistry—linked to a formamide group, underpins its unique utility.[3] This guide provides a comprehensive technical overview of **N-Furfurylformamide**, from its fundamental physicochemical properties and synthesis to its specialized applications, analytical methodologies, and safety protocols, tailored for professionals in research and development.

Physicochemical and Structural Properties

A precise understanding of a molecule's physical and chemical identity is foundational to its application. **N-Furfurylformamide** is an achiral molecule with a molecular weight of approximately 125.13 g/mol.[2][4] Its key identifiers and computed properties are summarized below.

Table 1: Core Chemical and Physical Data for N-Furfurylformamide

Property	Value	Source
CAS Number	72693-10-8	[2][4][5]
Molecular Formula	C ₆ H ₇ NO ₂	[2][4][5]
Molecular Weight	125.13 g/mol	[2][4]
IUPAC Name	N-(furan-2-ylmethyl)formamide	[4]
Synonyms	N-(2-furanylmethyl)- Formamide, 2- furylmethylformamide	[4][5]
Boiling Point	309.4°C at 760 mmHg	[5]
Flash Point	140.9°C	[5]
Density	1.125 g/cm ³	[5]
Vapor Pressure	0.000642 mmHg at 25°C	[5]
InChI	InChI=1S/C ₆ H ₇ NO ₂ /c8-5-7-4- 6-2-1-3-9-6/h1-3,5H,4H ₂ , (H,7,8)	[2][4]
InChIKey	RAZUCHVCRRKTKX- UHFFFAOYSA-N	[2][4]
SMILES	C1=COC(=C1)CNC=O	[2][4]

Synthesis Pathways and Precursor Chemistry

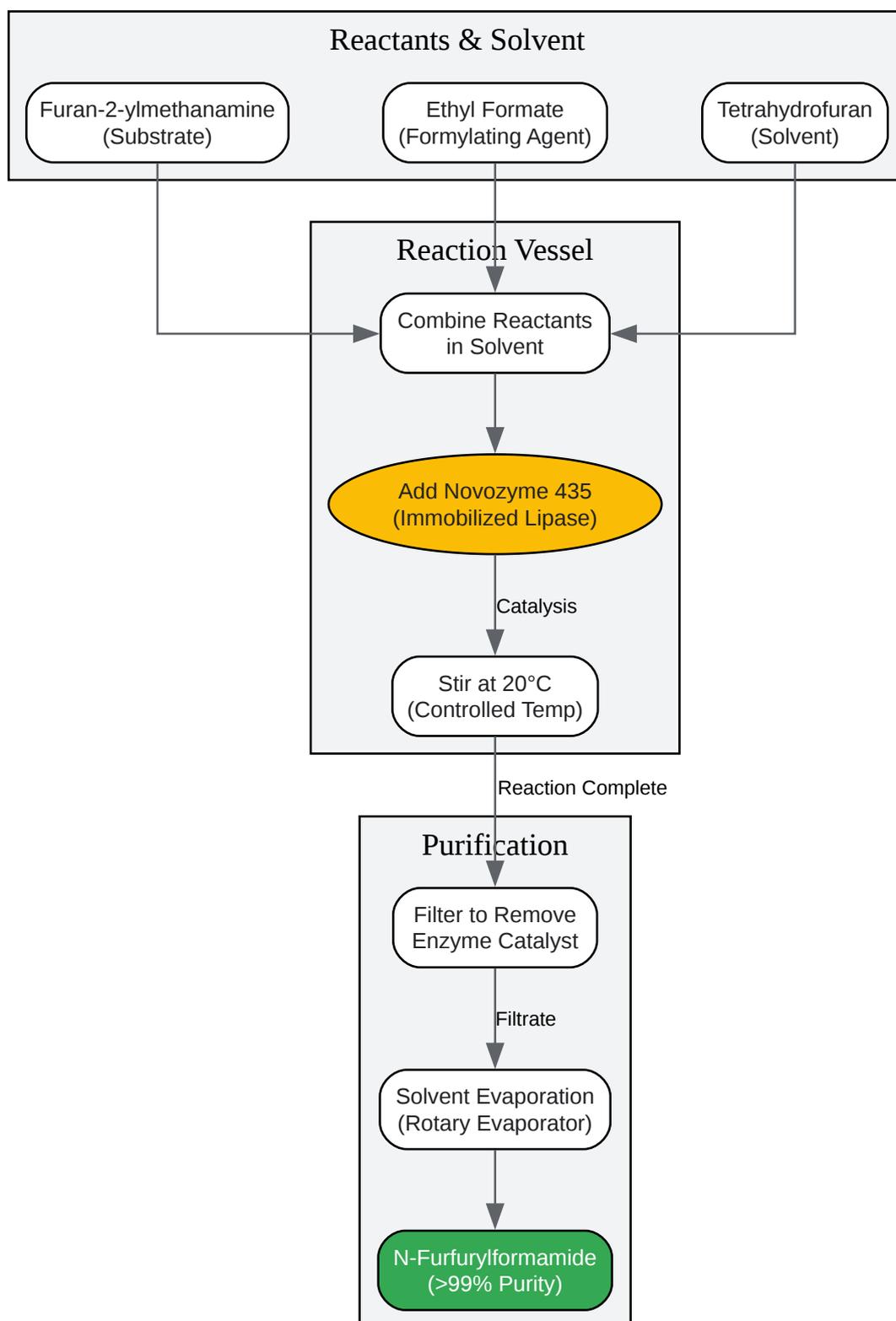
The synthesis of **N-Furfurylformamide** is primarily achieved through the formylation of its precursor, furfurylamine. Furfurylamine itself is a key bio-based chemical, typically produced via the reductive amination of furfural, which is derived from the hemicellulose fraction of lignocellulosic biomass.[3][6][7] This connection to renewable feedstocks is a critical aspect of its production logic, aligning with modern green chemistry principles.[8]

Two notable synthesis routes for **N-Furfurylformamide** are documented:

- **Enzymatic Synthesis:** A highly efficient and green method involves the reaction of furan-2-ylmethanamine (furfurylamine) with formic acid ethyl ester (ethyl formate). This reaction is catalyzed by Novozyme 435 (*Candida antarctica* lipase B), an immobilized lipase, in a solvent like tetrahydrofuran at a mild temperature of 20°C. This enzymatic approach boasts a high yield of 99.0%.^[5] The use of an enzyme catalyst is a deliberate choice to enhance selectivity and minimize harsh reaction conditions and byproducts, which is a hallmark of sustainable chemical synthesis.
- **Chemo-catalytic Synthesis:** An alternative route involves the reaction of furfural directly with formamide in the presence of formic acid at an elevated temperature (180°C) for a very short duration (0.05h), achieving a 98.0% yield.^[5] This method leverages readily available starting materials but requires more energy-intensive conditions.

Experimental Workflow: Enzymatic Synthesis of N-Furfurylformamide

The following diagram illustrates the workflow for the high-yield, enzyme-catalyzed synthesis route.



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Enzyme-catalyzed synthesis workflow for N-Furfurylformamide.

Core Application: A Probe in Methanogenesis Research

The primary and most scientifically significant application of **N-Furfurylformamide** is its use as a pseudo-substrate for key enzymes in the metabolic pathway of methanogenic archaea.[9] Methanogens are microorganisms that produce methane as a metabolic byproduct; their biochemistry is of great interest in fields ranging from global carbon cycling to biofuel production.

In this context, a coenzyme called methanofuran is essential for the initial step of CO₂ reduction to methane.[9] The active part of methanofuran is an N-substituted furfurylamine. **N-Furfurylformamide** structurally mimics this essential component.

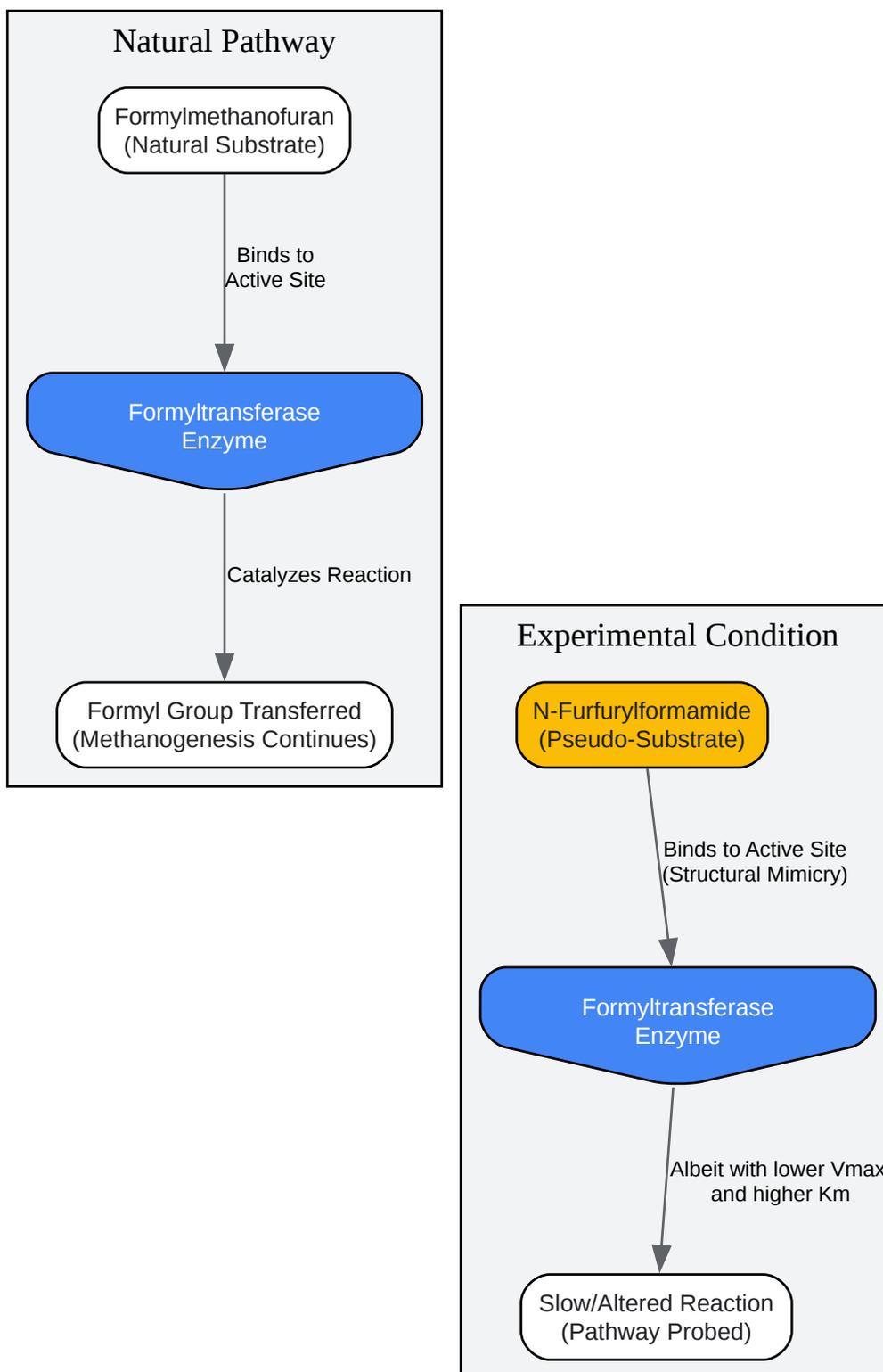
Specifically, it has been shown to act as a substrate for two critical enzymes:

- Formylmethanofuran dehydrogenase
- Formylmethanofuran:tetrahydromethanopterin formyltransferase

While it binds to these enzymes with a higher apparent Michaelis constant (K_m) and lower maximum velocity (V_{max}) compared to the natural substrate, its ability to be processed at all is remarkable.[9] This finding was crucial in establishing that the furfurylamine moiety is the minimum structural requirement for substrate binding and recognition by these enzymes.[9] Therefore, **N-Furfurylformamide** serves as an invaluable tool for researchers to study enzyme kinetics, active site architecture, and the mechanism of C1 metabolism in these unique organisms.

Conceptual Diagram: N-Furfurylformamide as a Pseudo-Substrate

The diagram below illustrates the relationship between the natural enzyme pathway and the role of **N-Furfurylformamide** as a competitive inhibitor and pseudo-substrate.



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- To cite this document: BenchChem. [Introduction: Unveiling a Niche yet Significant Furan Derivative]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b036482#n-furfurylformamide-cas-number-72693-10-8-details>]

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